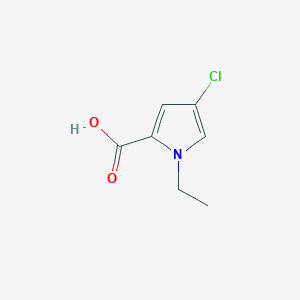

4-クロロ-1-エチル-1H-ピロール-2-カルボン酸

説明

“4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid” is an organic compound with the molecular weight of 173.6 .

Synthesis Analysis

The synthesis of pyrroles, the core structure of the compound, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The IUPAC name of the compound is 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid . The InChI code is 1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .It has a molecular weight of 173.6 . The storage temperature is room temperature .

科学的研究の応用

コレシストキニン拮抗薬の合成

4-クロロ-1-エチル-1H-ピロール-2-カルボン酸の近縁体であるピロール-2-カルボン酸は、コレシストキニン拮抗薬の合成に使用されてきました 。これらは、消化酵素の放出と胆嚢の収縮を刺激するホルモンであるコレシストキニンの作用を阻害する薬物です。

アゼピネジオンの生成

アゼピネジオンは、有機化合物のクラスであり、ピロール-2-カルボン酸を使用して合成されてきました 。これらの化合物は、医薬品化学において様々な用途を持っています。

抗真菌剤の開発

ピロールサブユニットは、殺菌剤を含む治療的に活性な化合物において、様々な用途を持っています 。構造的類似性から、4-クロロ-1-エチル-1H-ピロール-2-カルボン酸は、新しい抗真菌剤の開発に使用できる可能性があります。

抗生物質の製造

ピロール系化合物は、抗生物質の合成に使用されてきました 。ピロール-2-カルボン酸の4-クロロ-1-エチル変異体は、同様の用途に使用できる可能性があります。

抗炎症薬の合成

ピロール系化合物は、抗炎症薬の合成に使用されてきました 。ピロール-2-カルボン酸の4-クロロ-1-エチル変異体は、同様の用途に使用できる可能性があります。

抗腫瘍剤の開発

ピロール系化合物は、抗腫瘍剤の開発に使用されてきました 。ピロール-2-カルボン酸の4-クロロ-1-エチル変異体は、同様の用途に使用できる可能性があります。

逆転写酵素の阻害

ピロール系化合物は、HIVの治療に使用される抗レトロウイルス薬の標的となる酵素である逆転写酵素を阻害することが知られています 。ピロール-2-カルボン酸の4-クロロ-1-エチル変異体は、同様の用途に使用できる可能性があります。

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

It is known that many bioactive aromatic compounds containing the pyrrole nucleus show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

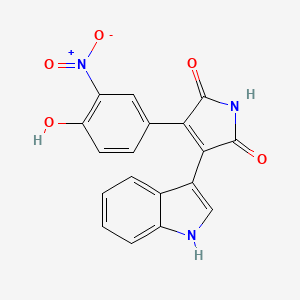

Mode of Action

Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . They interact with their targets, leading to changes in the function of the target molecules .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways . These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

特性

IUPAC Name |

4-chloro-1-ethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQIVKRHJNMVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242049 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258650-12-2 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

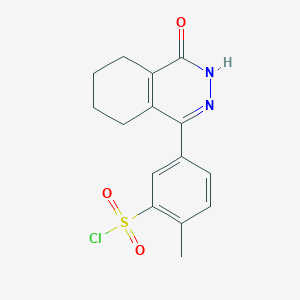

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)

![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)

![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)